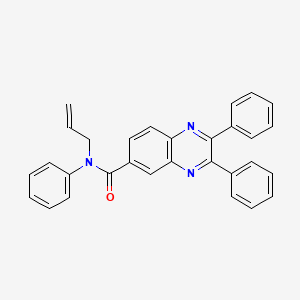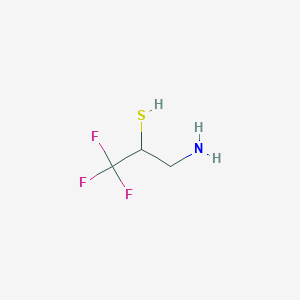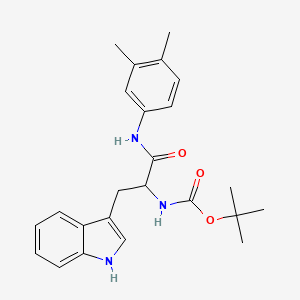![molecular formula C15H12N4O4 B11537435 7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11537435.png)
7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the pyrano[2,3-d]pyrimidine family. Its chemical structure features an amino group (NH₂) at position 7, a methoxy group (OCH₃) at position 5 of the phenyl ring, and a cyano group (CN) at position 6.
- The fused pyrano ring system contributes to its unique properties and potential applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One approach involves the condensation of an appropriate halo compound (e.g., 7-amino-5-halo-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine) with active methylene compounds (e.g., thiobarbituric acid derivatives) at the C-5 position.
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of base or acid catalysts.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves scalable reactions and purification steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, influencing their biological activity.
Scientific Research Applications
Antimicrobial Properties: Some pyrano[2,3-d]pyrimidine derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.
Cytotoxicity: Certain compounds show promising cytotoxic effects against cancer cells (e.g., Caco-2 cells) while sparing normal cells (e.g., Vero cells).
Drug Development: Researchers explore these derivatives as potential drug candidates due to their diverse biological activities.
Mechanism of Action
- The exact mechanism varies based on the specific derivative. they likely interact with cellular targets, affecting pathways related to cell growth, proliferation, or metabolism.
Comparison with Similar Compounds
Uniqueness: The combination of the pyrano ring system, amino group, and methoxyphenyl substituent sets this compound apart.
Similar Compounds: Other pyrano[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d:6,5-d’]dipyrimidinone and related structures, share similarities but lack the exact substitution pattern.
Remember that further research and experimental validation are essential to fully understand this compound’s potential
Properties
Molecular Formula |
C15H12N4O4 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C15H12N4O4/c1-22-9-5-3-2-4-7(9)10-8(6-16)12(17)23-14-11(10)13(20)18-15(21)19-14/h2-5,10H,17H2,1H3,(H2,18,19,20,21) |
InChI Key |
OBFYFFSIDFKAEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(4-bromophenyl)-3-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11537353.png)
![4-(4-methoxy-3-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B11537355.png)
![butyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11537359.png)

![2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11537373.png)
![N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B11537378.png)


![10-nitro-13,13-diphenyl-6-propyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11537392.png)
![4-bromo-2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11537399.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537405.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537418.png)
![4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11537419.png)
